molecular formula C12H10ClN3OS B10935811 2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide

2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10935811
M. Wt: 279.75 g/mol
InChI Key: WXYQFOCJMFZZEH-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves the reaction of 4-chlorophenylpyrimidine with a suitable sulfanylacetamide precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, which are critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DICHLOROPHENYL)ACETAMIDE

Uniqueness

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific structural features, such as the combination of a chlorophenyl group with a pyrimidine ring and a sulfanylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10ClN3OS

Molecular Weight

279.75 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C12H10ClN3OS/c13-9-3-1-8(2-4-9)10-5-6-15-12(16-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17)

InChI Key

WXYQFOCJMFZZEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)N)Cl

Origin of Product

United States

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